2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one
Beschreibung
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Eigenschaften
CAS-Nummer |
189940-42-9 |
|---|---|
Molekularformel |
C12H19NOS |
Molekulargewicht |
225.35 |
IUPAC-Name |
2-[(2-sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H19NOS/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15/h10H,1-9H2 |
InChI-Schlüssel |
OXFAXOWJBILRPS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)CN2CCCCC2=S |
Synonyme |
Cyclohexanone, 2-[(2-thioxo-1-piperidinyl)methyl]- |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include various substituted piperidines and piperidinones .
Wissenschaftliche Forschungsanwendungen
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the piperidine ring plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
The uniqueness of 2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
